molecular formula C13H24N2O4 B11727895 2-Amino-3-(1-Boc-3-piperidyl)propionic Acid

2-Amino-3-(1-Boc-3-piperidyl)propionic Acid

Cat. No.: B11727895
M. Wt: 272.34 g/mol
InChI Key: URRSXDJTLOGDMW-UHFFFAOYSA-N
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Description

2-Amino-3-(1-Boc-3-piperidyl)propionic Acid is a compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . It is a derivative of propionic acid, featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of Boc-protected piperidine with an appropriate amino acid derivative under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1-Boc-3-piperidyl)propionic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-Boc-3-piperidyl)propionic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing the compound to interact selectively with its targets. The amino and propionic acid functionalities enable the compound to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(1-Boc-3-piperidyl)propionic Acid is unique due to the presence of the Boc-protected piperidine ring, which provides specific steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and in studies involving selective interactions with biological targets .

Properties

IUPAC Name

2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-6-4-5-9(8-15)7-10(14)11(16)17/h9-10H,4-8,14H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRSXDJTLOGDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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